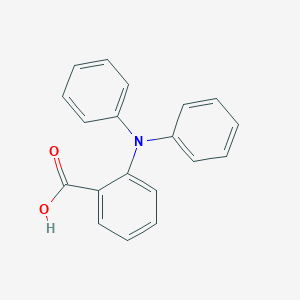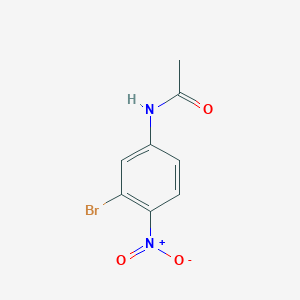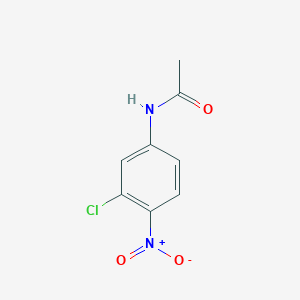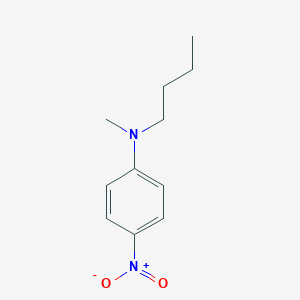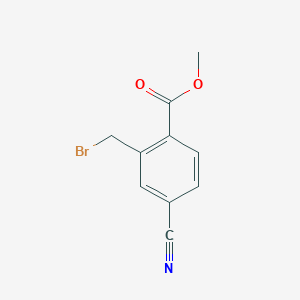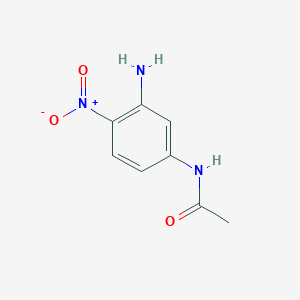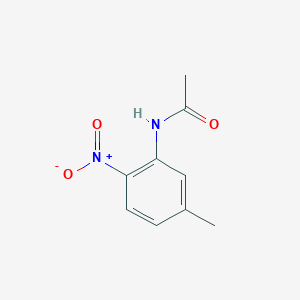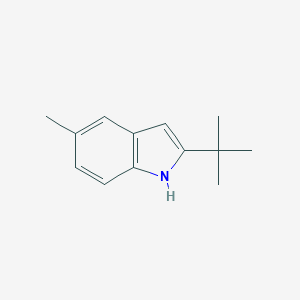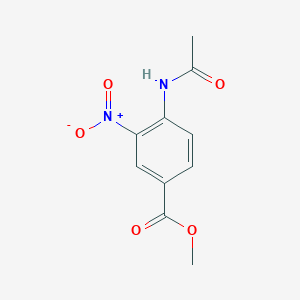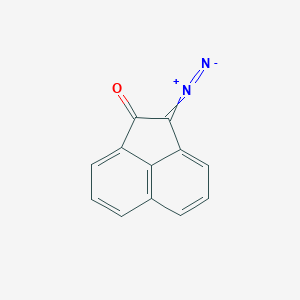
2-Diazoacenaphthen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazoacenaphthen-1-one is a diazo compound that has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a photoaffinity label, a crosslinking agent, and a source of nitrene radicals. In
Mecanismo De Acción
The mechanism of action of 2-Diazoacenaphthen-1-one involves the formation of nitrene radicals upon irradiation with UV light. These nitrene radicals can react with a variety of molecules, including proteins, nucleic acids, and small molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Diazoacenaphthen-1-one are dependent on the specific application. As a photoaffinity label, it can be used to study protein-protein interactions and identify binding sites. As a crosslinking agent, it can be used to study protein structure and function. As a source of nitrene radicals, it can be used to study chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Diazoacenaphthen-1-one in lab experiments include its high reactivity, specificity, and versatility. However, its use requires careful handling due to its potential toxicity and instability.
Direcciones Futuras
There are several future directions for the use of 2-Diazoacenaphthen-1-one in scientific research. These include the development of new applications for the compound, the optimization of its synthesis and handling, and the exploration of its potential for use in drug discovery and development.
In conclusion, 2-Diazoacenaphthen-1-one is a highly reactive compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool for studying protein-protein interactions, protein structure and function, and chemical reactions, and has the potential to be used in drug discovery and development.
Métodos De Síntesis
The synthesis of 2-Diazoacenaphthen-1-one involves the reaction of 2-aminobenzophenone with chlorosulfonyl isocyanate, followed by diazotization with sodium nitrite. The resulting compound is highly reactive and can be used for a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
2-Diazoacenaphthen-1-one has been widely used in scientific research for its unique properties. It can be used as a photoaffinity label to study protein-protein interactions, as a crosslinking agent to study protein structure and function, and as a source of nitrene radicals to study chemical reactions.
Propiedades
Número CAS |
2008-77-7 |
|---|---|
Nombre del producto |
2-Diazoacenaphthen-1-one |
Fórmula molecular |
C12H6N2O |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-diazoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |
Clave InChI |
VJAKCISTGXSALV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Otros números CAS |
2008-77-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




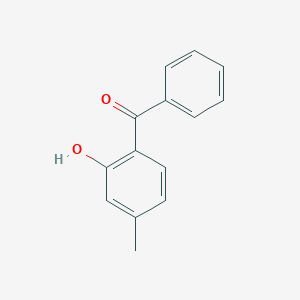
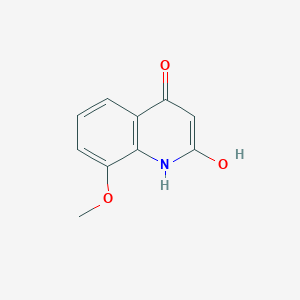
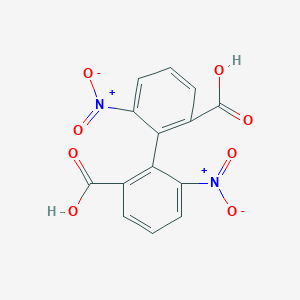
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
